N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 850923-38-5
VCID: VC21398888
InChI: InChI=1S/C14H19N3O/c1-14(2,3)13(18)15-9-8-12-16-10-6-4-5-7-11(10)17-12/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1
Molecular Formula: C14H19N3O
Molecular Weight: 245.32g/mol

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

CAS No.: 850923-38-5

Cat. No.: VC21398888

Molecular Formula: C14H19N3O

Molecular Weight: 245.32g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide - 850923-38-5

Specification

CAS No. 850923-38-5
Molecular Formula C14H19N3O
Molecular Weight 245.32g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C14H19N3O/c1-14(2,3)13(18)15-9-8-12-16-10-6-4-5-7-11(10)17-12/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key UNNWFVAPBAIWDQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1
Canonical SMILES CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Characteristics

Basic Information

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is identified in chemical databases with the CAS Registry Number 850923-38-5. It has been cataloged in PubChem with the identifier CID 751340, providing a standardized reference point for researchers studying this compound . The compound was first registered in chemical databases in 2005, with the most recent update to its record occurring in March 2025, indicating ongoing interest in this molecule .

Structural Features

The compound features a benzimidazole heterocyclic system as its core structure. Benzimidazole consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system. In this particular compound, the benzimidazole core is connected to a 2,2-dimethylpropanamide (pivalamide) group via an ethyl linker at the 2-position of the benzimidazole ring .

The structure can be represented by the following molecular characteristics:

Structural ElementDescription
Core StructureBenzimidazole (1H-1,3-benzodiazole)
Substituent2,2-dimethylpropanamide (pivalamide)
Connecting GroupEthyl linker (-CH₂CH₂-)
Connection Point2-position of benzimidazole
Notable FeaturesNH-imidazole, tertiary butyl group, amide functionality

The molecular structure contributes to the compound's potential for hydrogen bonding through the NH groups of both the benzimidazole and amide functionalities, which may influence its biological interactions and physicochemical properties.

Physical and Chemical Properties

Molecular Properties

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide possesses several defining molecular characteristics that are important for understanding its behavior in various chemical and biological systems :

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight245.32 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors2 (1 carbonyl oxygen, 1 imidazole nitrogen)
IUPAC NameN-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide
InChIKeyUNNWFVAPBAIWDQ-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

Chemical Name Variations

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural perspectives :

  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (primary name)

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide (alternative IUPAC)

  • N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)pivalamide (common name)

Catalog and Database Identifiers

In addition to systematic chemical names, the compound is assigned various catalog numbers and database identifiers that facilitate its sourcing and reference in research settings :

Database/CatalogIdentifier
PubChem CID751340
CAS Registry Number850923-38-5
CymitQuimica Reference3D-AJB92338
Additional Catalog NumbersIFLab1_002789, SCHEMBL16133686, HMS1419O17, STL356900, AKOS000274734
QuantityPrice (EUR)Catalog Reference
100 mg469.00 €3D-AJB92338
1 g1,173.00 €3D-AJB92338

The relatively high cost per gram suggests that this compound is primarily used in specialized research applications rather than bulk industrial processes.

Research Applications

The compound is described as a "versatile small molecule scaffold" in commercial listings , suggesting its potential utility in medicinal chemistry and drug discovery programs. Its structural features—combining a benzimidazole core with a pivalamide group—make it potentially interesting for several research areas:

  • As a building block in the synthesis of more complex molecules

  • As a potential pharmacophore in drug discovery

  • As a structural analog in structure-activity relationship studies

Chemical Relationships and Classifications

Structural Family

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide belongs to several structural classifications:

  • Benzimidazoles (also referred to as 1H-1,3-benzodiazoles)

  • Amides, specifically N-substituted amides

  • Tertiary butyl-containing compounds (via the pivalamide group)

The benzimidazole structural family includes compounds with diverse biological activities, including anthelmintic, antifungal, antiviral, and anti-inflammatory properties.

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